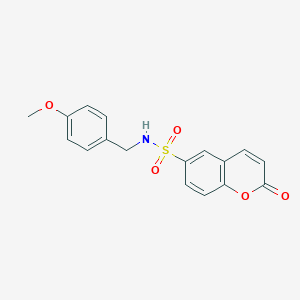![molecular formula C8H15ClO3S B2481101 [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1468571-66-5](/img/structure/B2481101.png)
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride” is a chemical compound with the formula C8H15ClO3S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15ClO3S . The molecular weight of this compound is 226.72 g/mol .Aplicaciones Científicas De Investigación
Electrochemical Applications
Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, used to study the electrochemical properties of vanadium pentoxide (V2O5) films. Sodium is reversibly intercalated into the V2O5 film, indicating potential applications in energy storage materials (Su, Winnick, & Kohl, 2001).
Organic Synthesis
Methanesulfonyl chloride is used as a raw material in the synthesis of methylsulfonamide by ammonification, demonstrating its utility in producing sulfonamide derivatives, which are important in pharmaceuticals (Zhao Li-fang, 2002).
Green Chemistry
A 'green' methodology employs benzoyl cyanide in an ionic liquid for efficient and selective benzoylation of nucleosides, showcasing methanesulfonyl derivatives in environmentally benign synthetic processes (Prasad et al., 2005).
Conversion of Carboxylic Acids
Sterically hindered carboxylic acids can be efficiently converted to N-methoxy-N-methyl amides using methanesulfonyl chloride, indicating its role in facilitating the synthesis of Weinreb amides for organic synthesis (Woo, Fenster, & Dake, 2004).
Supramolecular Chemistry
Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, highlighting the use of methanesulfonyl derivatives in constructing supramolecular structures (Shankar et al., 2011).
Propiedades
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSTYPQZGQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)





![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)


